molecular formula C7H10ClNS B3052348 4-(Chloromethyl)-2-propyl-1,3-thiazole CAS No. 40516-58-3

4-(Chloromethyl)-2-propyl-1,3-thiazole

Cat. No.: B3052348
CAS No.: 40516-58-3
M. Wt: 175.68 g/mol
InChI Key: PAZHFVKPFFPSEK-UHFFFAOYSA-N
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Description

General Significance of the 1,3-Thiazole Ring System in Contemporary Organic Synthesis

The 1,3-thiazole, a five-membered heterocyclic compound containing one sulfur and one nitrogen atom, is a cornerstone scaffold in organic and medicinal chemistry. eurekaselect.comresearchgate.netglobalresearchonline.net Its aromatic nature, resulting from the delocalization of pi-electrons, provides a stable core that is amenable to various chemical modifications. wikipedia.orgmdpi.comnih.gov This structural versatility has made the thiazole (B1198619) ring a key component in a vast number of natural and synthetic compounds. nih.govresearchgate.net

In contemporary organic synthesis, the thiazole nucleus serves multiple roles. It can act as a pharmacophore, a bioisosteric replacement for other functional groups, or a spacer to orient other parts of a molecule. globalresearchonline.net The ring's reactivity allows for functionalization at several positions, making it a valuable building block for constructing more complex molecular architectures. mdpi.comnih.gov Thiazole derivatives are integral to the synthesis of numerous commercial products, including dyes, fungicides, and a significant number of pharmaceuticals. wikipedia.orgnih.gov The presence of the thiazole moiety is found in FDA-approved drugs with a wide range of applications, such as antimicrobial, antiretroviral, antifungal, and anti-inflammatory agents. eurekaselect.comresearchgate.netresearchgate.net

Contextualization of 4-(Chloromethyl)-2-propyl-1,3-thiazole within the Thiazole Chemical Landscape

Within the extensive family of thiazole derivatives, this compound is a specific substituted heterocycle. Its structure features a propyl group at the 2-position and a chloromethyl group at the 4-position of the thiazole ring. The propyl group is a simple alkyl substituent, while the chloromethyl group (-CH₂Cl) is a highly reactive functional group.

This reactivity makes this compound a valuable synthetic intermediate. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of other functional groups at the 4-position of the thiazole ring, enabling the construction of more complex molecules. Related compounds, such as 2-amino-4-(chloromethyl)thiazole, are similarly used as precursors in the synthesis of more elaborate thiazole derivatives. asianpubs.org The primary utility of chloromethylthiazoles in the chemical landscape is as building blocks for creating new chemical entities, particularly in the fields of medicinal and materials chemistry.

Below is a table summarizing the key chemical identifiers and predicted properties for this compound.

PropertyValue
Molecular Formula C₇H₁₀ClNS
Monoisotopic Mass 175.02225 Da
SMILES CCCC1=NC(=CS1)CCl
InChI InChI=1S/C7H10ClNS/c1-2-3-7-9-6(4-8)5-10-7/h5H,2-4H2,1H3
InChIKey PAZHFVKPFFPSEK-UHFFFAOYSA-N
Predicted XlogP 2.6
Data sourced from PubChem. uni.lu

Historical Development and Evolution of Research in Thiazole Chemistry Relevant to Chloromethyl Analogues

The field of thiazole chemistry has a rich history, with its foundations laid by the pioneering work of Hofmann and Hantzsch in the late 19th century. eurekaselect.comnih.govijper.org The Hantzsch thiazole synthesis, a reaction between α-haloketones and thioamides, remains one of the most prominent and versatile methods for constructing the thiazole ring. wikipedia.orgijper.org This fundamental discovery opened the door to the systematic exploration of thiazole derivatives.

Early research focused on understanding the basic reactivity and properties of the thiazole nucleus. Over time, as the importance of thiazoles in biological systems (such as in Vitamin B1, thiamine) and commercial applications became apparent, research expanded significantly. wikipedia.orgnih.gov The number of known thiazole compounds grew from just over 2,000 in the early 1950s to well over 12,500 by the late 1970s, illustrating the rapid development of the field. e-bookshelf.de

The evolution of research into chloromethyl analogues is tied to the broader advancement of synthetic organic chemistry. The need for versatile building blocks spurred the development of methods to synthesize functionalized thiazoles. Specific methods for preparing chloromethyl thiazoles, such as 2-chloro-5-chloromethyl thiazole, have been developed and patented, highlighting their importance as key intermediates for agrochemicals and other specialized products. unifiedpatents.compatsnap.com The synthesis of chloro-substituted analogues of thiazole-containing dyes has also been a subject of study, demonstrating the utility of halogenated thiazoles in materials science. nih.govresearchgate.net Modern synthetic methods continue to be developed, offering increasingly efficient and environmentally friendly routes to these important chemical intermediates. organic-chemistry.orgpharmaguideline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(chloromethyl)-2-propyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNS/c1-2-3-7-9-6(4-8)5-10-7/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZHFVKPFFPSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80509960
Record name 4-(Chloromethyl)-2-propyl-1,3-thiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40516-58-3
Record name 4-(Chloromethyl)-2-propylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40516-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-2-propyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chloromethyl 2 Propyl 1,3 Thiazole and Its Structural Analogues

Classical and Modern Approaches to 1,3-Thiazole Ring Construction

The synthesis of the 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed since its discovery. These approaches primarily involve the formation of sulfur-carbon and nitrogen-carbon bonds through cyclization reactions.

Hantzsch Thiazole (B1198619) Synthesis and its Variants

The most prominent and widely utilized method for constructing the thiazole nucleus is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887. This reaction involves the cyclocondensation of an α-halocarbonyl compound (such as an α-haloketone) with a thioamide or a related compound containing a thioamide functional group (e.g., thiourea (B124793), thiosemicarbazides). The fundamental mechanism proceeds via an initial S-alkylation of the thioamide's sulfur atom by the α-haloketone, forming an S-alkylated intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic thiazole ring.

The versatility of the Hantzsch synthesis allows for the preparation of a wide array of thiazoles with various substituents at the 2, 4, and 5 positions by simply changing the starting materials. Modern variants of this synthesis have focused on improving reaction conditions, employing greener solvents, using catalysts, or utilizing microwave irradiation to reduce reaction times and increase yields.

Cyclocondensation Reactions Involving Haloketones and Thioamides

Cyclocondensation is the key chemical process in the Hantzsch synthesis. It describes the joining of two or more molecules to form a ring structure, accompanied by the elimination of a small molecule, typically water. In the context of thiazole synthesis, the reaction between an α-haloketone and a thioamide is a classic example of such a transformation.

The reaction is initiated by a nucleophilic attack from the sulfur of the thioamide on the electrophilic carbon bearing the halogen in the α-haloketone. This step forms an acyclic intermediate that contains all the necessary atoms for the final ring. The subsequent intramolecular cyclization and dehydration drive the reaction towards the formation of the stable, aromatic thiazole product. The kinetics of this second-order reaction can be influenced by factors such as temperature, solvent polarity, and pH.

Targeted Synthesis of 4-(Chloromethyl)-1,3-thiazole Systems

The specific synthesis of thiazoles bearing a chloromethyl group at the 4-position requires careful selection of precursors that can either directly provide this moiety or be easily converted to it.

Strategies Utilizing 1,3-Dichloropropanone and Related Precursors

A direct and efficient strategy for synthesizing 4-(chloromethyl)thiazoles is the use of 1,3-dichloropropanone (also known as 1,3-dichloroacetone) as the α-haloketone component in the Hantzsch synthesis. This symmetrical diketone possesses two reactive sites. When reacted with a thioamide, one of the chloromethyl groups acts as the typical α-haloketone reaction site, while the other remains as a substituent on the resulting thiazole ring.

For the specific synthesis of 4-(Chloromethyl)-2-propyl-1,3-thiazole, the reaction would involve the condensation of thiobutyramide (propanethioamide) with 1,3-dichloropropanone. The thiobutyramide provides the 2-propyl group, and the 1,3-dichloropropanone provides the backbone that cyclizes to form the thiazole ring with the chloromethyl group at the 4-position. Several studies have demonstrated this principle by reacting 1,3-dichloropropanone with various thioamides and thioureas to yield the corresponding 4-(chloromethyl)thiazole derivatives.

Below is a table summarizing examples of Hantzsch synthesis using 1,3-dichloropropanone to form 4-(chloromethyl)thiazole systems.

Thioamide/Thiourea Componentα-HaloketoneProductReference
Thiourea1,3-Dichloropropanone2-Amino-4-(chloromethyl)thiazole hydrochloride
3,4-Dichlorothiobenzamide1,3-Dichloroacetone (B141476)4-(Chloromethyl)-2-(3,4-dichlorophenyl)thiazole
2-(9H-Fluoren-9-ylidene)hydrazine-1-carbothioamide1,3-Dichloroacetone4-(Chloromethyl)-2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole
Functionalized Thiourea1,3-DichloroacetoneChloromethyl [(2-methylamino)-5-thiazolyl] ketone

Introduction of the Chloromethyl Moiety: Synthetic Routes and Reagents

Besides the direct use of precursors like 1,3-dichloropropanone, the chloromethyl group can be introduced through other synthetic routes. One alternative involves the chlorination of a pre-formed 4-methylthiazole (B1212942) derivative. However, this method can be less selective and may lead to side products.

A more controlled approach involves building the thiazole ring from precursors that already contain the necessary functionality. For instance, derivatives of allyl isothiocyanate can be used. In a multi-step process, allyl isothiocyanate is first reacted with a chlorinating agent such as chlorine or sulfuryl chloride. This reaction proceeds through intermediates that, upon cyclization and rearrangement, form a chloromethyl-substituted thiazole ring. This method is particularly noted in patents for the synthesis of 2-chloro-5-chloromethylthiazole, highlighting its industrial relevance.

Scalable Synthesis and Process Optimization for this compound

The transition from laboratory-scale synthesis to large-scale industrial production requires significant process optimization to ensure safety, efficiency, cost-effectiveness, and high product purity. While specific documentation on the scalable synthesis of this compound is not prevalent, the principles can be inferred from processes developed for structurally similar compounds, such as 2-chloro-5-chloromethylthiazole.

Key areas for optimization include:

Solvent Selection : The choice of solvent is critical. Halogenated hydrocarbons like dichloromethane (B109758) or carbon tetrachloride are often used. For greener processes, alternative solvents such as 2-methyltetrahydrofuran (B130290) (MeTHF), derived from renewable resources, might be considered. In some patented processes, the reaction is performed neat (without solvent) to simplify workup and reduce waste.

Temperature Control : The reaction temperature must be carefully controlled. The initial chlorination steps are often conducted at low temperatures (-40°C to 30°C) to manage the exothermic reaction, while subsequent cyclization may require heating to drive the reaction to completion.

Reagent Stoichiometry : Precise control of the molar ratios of reactants, such as the chlorinating agent to the isothiocyanate precursor, is essential to maximize yield and minimize the formation of impurities.

Purification : On a large scale, purification methods must be robust and scalable. Techniques such as vacuum distillation and crystallization are commonly employed to isolate the final product in high purity. Patents often describe specific crystallization procedures involving cooling and washing with aliphatic hydrocarbons to obtain high-purity crystalline products.

Waste Reduction : Modern chemical processes aim to be environmentally friendly ("Green Chemistry"). This includes recycling solvents, minimizing the use of hazardous reagents, and designing reaction steps to produce minimal waste.

The following table outlines common parameters considered in process optimization for similar thiazole syntheses.

ParameterConsiderationExample from LiteratureReference
Starting Material Cost, availability, and safetyAllyl isothiocyanate or 1,3-Dichloropropene
Solvent Efficiency, safety, environmental impact, and ease of recoveryDichloromethane, Carbon Tetrachloride, or solvent-free
Temperature Reaction rate, selectivity, and safety-40°C to +30°C for chlorination; up to boiling point for cyclization
Purification Yield, purity, and scalabilityVacuum distillation, crystallization
Process Type Batch vs. continuous processingContinuous synthesis methods are being developed for efficiency

Industrial and Laboratory Scale Synthesis Modifications

Laboratory Scale Synthesis: On a laboratory scale, the synthesis is typically performed by reacting equimolar amounts of a thioamide and an α-haloketone in a suitable solvent. asianpubs.org A common procedure involves dissolving thiobutyramide and 1,3-dichloroacetone in a solvent like ethanol (B145695) and stirring the mixture, sometimes with gentle heating, until the reaction is complete. derpharmachemica.comasianpubs.org

One significant modification involves a two-step process to improve yield and purity. This process first reacts a thioamide with a dihalopropanone to form a stable 4-chloromethyl-4-hydroxy-2-thiazoline intermediate. This intermediate is then isolated and subsequently dehydrated using a dehydrating agent to yield the final 4-(chloromethyl)thiazole. google.com This approach can prevent the formation of byproducts often seen in the direct one-pot condensation. google.com

Industrial Scale Modifications: Translating a laboratory synthesis to an industrial scale requires modifications to ensure safety, efficiency, and cost-effectiveness. Key considerations include:

Reagent Addition: Controlled, dropwise addition of reagents is used to manage the exothermic nature of the reaction and maintain optimal temperature.

Solvent Choice: While ethanol is common in labs, alternative solvents like haloalkanes (e.g., 1,2-dichloroethane) may be chosen for their compatibility with specific dehydrating agents and for ease of separation. google.com

Catalysis: To improve reaction rates and yields, industrial processes may incorporate catalysts. Green chemistry principles have led to the investigation of reusable catalysts, such as silica-supported tungstosilicic acid, which can be easily recovered and reused. mdpi.combepls.com

Work-up and Purification: Industrial purification shifts from chromatography to crystallization, filtration, and distillation to handle large volumes efficiently.

Optimization of Reaction Conditions and Solvent Systems

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Research into analogous compounds has demonstrated that variables such as temperature, reaction time, solvent, and the choice of reagents can have a significant impact.

Reaction Conditions: In the synthesis of 2-amino-(4-chloromethyl)thiazole, a related precursor, modifying the reaction parameters from standard literature procedures led to a notable increase in yield from under 50% to 70%. asianpubs.org This was achieved by stirring the reactants in ethanol at room temperature for an extended period (24 hours) followed by cooling to 5°C for 12 hours to facilitate crystallization. asianpubs.org

For the two-step synthesis involving a hydroxythiazoline intermediate, the choice of dehydrating agent is a critical optimization point. A variety of agents have been tested, including thionyl chloride, phosphorus trichloride, and phosphorus pentachloride, each requiring specific temperature and time adjustments to achieve optimal conversion. google.com

Solvent Systems: The solvent system plays a pivotal role in the reaction's success. While traditional syntheses often employ alcohols like ethanol, other systems have been explored to improve outcomes or adhere to green chemistry standards. asianpubs.orgbepls.com Haloalkanes such as 1,2-dichloroethane (B1671644) have proven effective, particularly in the dehydration step of the two-step synthesis. google.com More recent developments focus on environmentally benign solvent systems. The use of Polyethylene Glycol (PEG-400) or even water as a solvent has been reported for Hantzsch-type syntheses, often coupled with catalyst-free conditions or the use of reusable catalysts. bepls.com Ultrasonic irradiation has also been employed as a method to enhance reaction rates in these greener systems. mdpi.combepls.com

Table 1: Comparison of Reaction Conditions for Synthesis of 4-(Chloromethyl)thiazole Analogues
MethodReactantsSolventKey ConditionsYieldReference
One-Pot HantzschThiourea + 1,3-DichloroacetoneEthanolStir at RT (24h), then 5°C (12h)70% asianpubs.org
Two-Step (Dehydration)Hydroxythiazoline Intermediate + Thionyl Chloride1,2-DichloroethaneStir at RT, then 50°C (1h)N/A (Pure Product) google.com
Two-Step (Dehydration)Hydroxythiazoline Intermediate + Phosphorus Trichloride1,2-DichloroethaneStir at 25-26°C (90 min)N/A (Pure Product) google.com
Green Synthesisα-Bromoketone + Thiourea + BenzaldehydesN/A (Conventional Heating)Silica Supported Tungstosilicic Acid Catalyst79-90% mdpi.com
Green Synthesisα-Diazoketones + ThioureaPEG-400100°C (2-3.5h), Catalyst-free87-96% bepls.com

Synthesis of Novel Thiazole Derivatives Bearing the Chloromethyl Group

The 4-(chloromethyl)thiazole scaffold serves as a versatile building block for creating more complex molecules. The reactivity of the chloromethyl group and the potential for substitution on the thiazole ring itself allow for extensive chemical elaboration.

Derivatization at the C-2 Position of the Thiazole Ring

The C-2 position of the thiazole ring is a prime site for introducing chemical diversity. Several strategies exist for its derivatization, often starting from a common, easily accessible intermediate.

From 2-Aminothiazoles: A widely used precursor is 2-amino-4-(chloromethyl)thiazole, synthesized from thiourea and 1,3-dichloroacetone. asianpubs.orgsigmaaldrich.com The amino group can be readily derivatized. For example, it can be acylated or sulfonylated to form amides or sulfonamides. asianpubs.org Furthermore, the 2-amino group can be converted into a halogen via a Sandmeyer-type reaction. Treatment of 2-amino-4-substituted thiazoles with copper(I) chloride (CuCl) and an alkyl nitrite (B80452) (like n-butyl nitrite) effectively replaces the amino group with chlorine. nih.gov This 2-chlorothiazole (B1198822) is itself a valuable intermediate for subsequent cross-coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds. nih.gov

Deprotonation and Alkylation: The proton at the C-2 position of the thiazole ring is acidic and can be removed by a strong base, such as an organolithium compound (e.g., n-butyllithium). pharmaguideline.com This generates a potent C-2 nucleophile (a thiazolyl anion) that can react with a variety of electrophiles, including alkyl halides or carbonyl compounds, to introduce new substituents at this position. pharmaguideline.com

Annulation Strategies for Fused Thiazole Systems

Annulation reactions involve the construction of a new ring fused to an existing one. The reactive chloromethyl group at the C-4 position is an excellent handle for initiating such cyclizations, leading to the formation of bicyclic heterocyclic systems.

A general strategy involves reacting the 4-(chloromethyl)thiazole with a bifunctional nucleophile. For instance, reaction with a molecule containing both an amine and a thiol group could, through sequential nucleophilic substitution, lead to the formation of a fused thiazino-thiazole system.

Another approach is the formal [4+2] annulation, where the thiazole derivative acts as a component in a cycloaddition-type reaction. organic-chemistry.orgmdpi.com For example, by analogy to other systems, the 4-(chloromethyl)thiazole could be converted into a reactive intermediate that engages with a suitable diene or dienophile to construct a six-membered ring fused to the thiazole core. The synthesis of fused systems like thiazolo[5,4-d]thiazoles often involves the condensation of aminothiazoles with reagents that can form the second thiazole ring. mdpi.com Similarly, domino reactions starting from epoxy-ketones and thioamides can produce fused-thiazole derivatives in a single, efficient step. nih.gov

Recyclization Reactions for Thiazole Formation

Recyclization, or ring transformation, reactions are sophisticated synthetic methods where one heterocyclic ring is converted into another. While less common than de novo syntheses like the Hantzsch reaction, they provide unique pathways to the thiazole core.

An example of such a transformation is the conversion of an oxazole (B20620) ring into a thiazole ring. A reported method involves the intramolecular cyclization of α-dithioenamines, which is accompanied by the opening of an oxazole ring, to form 5-sulfenyl-2-iminothiazolines. researchgate.net This demonstrates the principle of using the atoms from one heterocyclic system to construct another. While specific examples leading directly to this compound are not prevalent, the strategy remains a viable, albeit complex, synthetic option for accessing novel thiazole structures from different heterocyclic precursors.

Chemical Reactivity and Functional Group Transformations of 4 Chloromethyl 2 Propyl 1,3 Thiazole

Reactivity of the Chloromethyl Group

The chloromethyl substituent (-CH₂Cl) is the most reactive site on the molecule for many common transformations. The chlorine atom, being a good leaving group, makes the adjacent methylene (B1212753) carbon highly susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions with Various Reagents

The carbon atom of the chloromethyl group is electrophilic and readily undergoes nucleophilic substitution (S_N) reactions. This allows for the facile introduction of a wide variety of functional groups. This reactivity is analogous to that observed in other 4-(chloromethyl)thiazole derivatives, which are known to react with various nucleophiles. asianpubs.org For instance, the reaction of 2-amino-4-(chloromethyl)thiazole with thiophenol proceeds via substitution of the chloride. asianpubs.org Similarly, 4,5-dichloro-3-trichloromethylisothiazole reacts with heterocyclic amines like piperidine (B6355638) and morpholine, where a chlorine atom is displaced. researchgate.net

A range of nucleophiles can be employed to displace the chloride from the 4-(chloromethyl) group, leading to a diverse library of 2-propyl-1,3-thiazole derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions
NucleophileReagent ExampleProduct StructureProduct Class
AmineAmmonia (NH₃), PiperidineR-CH₂-NR'R''Aminomethylthiazole
ThiolThiophenol (PhSH)R-CH₂-SPhThioether
AlkoxideSodium Methoxide (NaOMe)R-CH₂-OMeAlkoxymethylthiazole (Ether)
CyanideSodium Cyanide (NaCN)R-CH₂-CNThiazolylacetonitrile
AzideSodium Azide (NaN₃)R-CH₂-N₃Azidomethylthiazole
R represents the 2-propyl-1,3-thiazol-4-yl moiety.

Formation of Quaternary Thiazolium Salts

The 4-(chloromethyl)-2-propyl-1,3-thiazole molecule can act as an alkylating agent to form quaternary ammonium (B1175870) salts. The reaction occurs when a tertiary amine or a nitrogen-containing heterocycle attacks the electrophilic methylene carbon of the chloromethyl group. A notable example of this type of reaction is the quaternization of pyridines. Research has shown that 2-substituted-4-(chloromethyl)thiazoles are versatile alkylating agents for pyridine (B92270) and its derivatives, yielding 1-(thiazolylmethyl)pyridinium chlorides. ktu.edu

In this reaction, the lone pair of electrons on the nitrogen atom of pyridine acts as the nucleophile, attacking the -CH₂- group and displacing the chloride ion. This results in the formation of a new carbon-nitrogen bond and a positively charged pyridinium (B92312) ion, with the chloride as the counter-ion. ktu.edu

Transformations Involving the 1,3-Thiazole Heterocycle

The aromatic 1,3-thiazole ring possesses its own distinct reactivity profile, influenced by the nitrogen and sulfur heteroatoms and the existing substituents.

Electrophilic and Nucleophilic Reactions of the Thiazole (B1198619) Ring

The thiazole ring can undergo both electrophilic and nucleophilic reactions, with the regioselectivity determined by the electronic nature of the ring carbons. pharmaguideline.com

Electrophilic Aromatic Substitution : The thiazole ring is generally considered electron-rich. Calculated π-electron densities indicate that the C-5 position is the most favorable site for electrophilic attack. nih.gov The presence of the electron-donating 2-propyl group further enhances the electron density at C-5, reinforcing this position as the primary site for reactions with electrophiles. pharmaguideline.com Common electrophilic substitution reactions include halogenation and nitration.

Nucleophilic Aromatic Substitution : Nucleophilic attack on the thiazole ring is less common and typically targets the electron-deficient C-2 position. pharmaguideline.comnih.gov In this compound, the C-2 position is already substituted with a propyl group, making direct nucleophilic substitution at this site unlikely under standard conditions.

Functionalization at Unsubstituted Positions (e.g., C-5)

Given the reactivity pattern of the thiazole ring, the unsubstituted C-5 position is the prime target for introducing new functional groups via electrophilic substitution. This allows for further elaboration of the thiazole core. For example, the nitration of 2-acetamidothiazole (B125242) with a mixture of nitric and sulfuric acid yields the 2-acetamido-5-nitrothiazole derivative. cdnsciencepub.com While direct nitration of 2-aminothiazole (B372263) can be hazardous, it also proceeds to give the 5-nitro product. google.com

Table 2: Representative Electrophilic Substitution Reactions at C-5
ReactionReagent(s)ProductConditions
BrominationN-Bromosuccinimide (NBS) or Br₂5-Bromo-4-(chloromethyl)-2-propyl-1,3-thiazoleInert solvent
NitrationHNO₃ / H₂SO₄4-(Chloromethyl)-5-nitro-2-propyl-1,3-thiazoleLow temperature
MercurationMercury(II) acetate5-(Acetoxymercurio)-4-(chloromethyl)-2-propyl-1,3-thiazole-

Complexation Chemistry and Ligand Properties

Thiazole and its derivatives are recognized as versatile ligands in coordination chemistry. researchgate.netresearchgate.net They possess both a hard nitrogen donor atom and a soft sulfur donor atom, allowing them to coordinate with a wide range of hard and soft metal ions. nih.gov The ability of 4-(chloromethyl)thiazole derivatives to form stable complexes with metal ions has been noted. chemimpex.com

This compound has multiple potential coordination sites:

Ring Nitrogen (N-3): The pyridine-like nitrogen atom is a primary site for coordination with metal ions, acting as a Lewis base.

Ring Sulfur (S-1): The sulfur atom can also participate in coordination, particularly with softer metal centers.

Chlorine Atom: The chlorine of the chloromethyl group could potentially act as a weak donor site or be involved in bridging interactions in polynuclear complexes.

This polyfunctional nature allows the molecule to act as a monodentate ligand, typically through the ring nitrogen, or potentially as a bidentate or bridging ligand under appropriate conditions, leading to the formation of various metal-organic complexes. nih.govresearchgate.net The formation of zinc-thiazole complexes, for instance, has been shown to enhance emission properties, suggesting applications in materials science. nih.gov

Coordination Modes of Thiazole Derivatives with Transition Metal Ions

Thiazole and its derivatives are versatile ligands in coordination chemistry, capable of coordinating to transition metal ions in several ways. researchgate.net The nitrogen atom of the thiazole ring possesses a lone pair of electrons in an sp² hybrid orbital, making it a primary coordination site for metal ions. ijper.org Additionally, the sulfur atom can also participate in coordination, although it is generally a softer donor and its involvement depends on the nature of the metal ion and the other ligands present. researchgate.net

For thiazole derivatives, the coordination can be monodentate, typically through the nitrogen atom. However, if the substituents on the thiazole ring contain other donor atoms, they can act as bidentate or polydentate ligands, forming stable chelate rings with the metal ion. For instance, Schiff bases derived from aminothiazoles can coordinate to metal ions through the thiazole nitrogen and the imine nitrogen. orientjchem.org

While no specific studies on the coordination modes of this compound with transition metal ions were found, based on the general behavior of thiazole derivatives, it is expected to primarily coordinate in a monodentate fashion through the thiazole nitrogen atom. The chloromethyl group is unlikely to directly participate in coordination; however, it can be functionalized to introduce other coordinating groups.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiazole-containing ligands is typically achieved by reacting the thiazole derivative with a suitable metal salt in an appropriate solvent. nih.gov The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their structure and properties.

Common characterization techniques include:

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=N and C-S bonds of the thiazole ring upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR can provide information about the ligand environment and the effect of coordination on the chemical shifts.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the geometry of the metal center.

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.

Although no specific metal complexes of this compound have been reported in the reviewed literature, the general synthetic methodologies and characterization techniques for thiazole-metal complexes are well-established. ijper.orgorientjchem.orgnih.gov

Derivatization for the Construction of Diverse Molecular Scaffolds

The this compound molecule is a valuable building block for the synthesis of more complex molecular scaffolds due to the high reactivity of the chloromethyl group. This group can readily undergo nucleophilic substitution reactions, allowing for the attachment of various molecular fragments. asianpubs.org The thiazole core provides a stable and versatile platform for the elaboration of these scaffolds. nih.gov

The Hantzsch thiazole synthesis is a classic method for the formation of the thiazole ring itself, involving the reaction of a thioamide with an α-haloketone. mdpi.com In the case of 4-(chloromethyl)thiazole derivatives, the synthesis often involves the reaction of a thioamide with 1,3-dichloroacetone (B141476). prepchem.comgoogle.com

Once the 4-(chloromethyl)thiazole core is formed, the chloromethyl group can be displaced by a variety of nucleophiles. For example, reaction with thiophenols in the presence of a base can lead to the formation of thioether derivatives. asianpubs.org This reactivity allows for the connection of the thiazole unit to other ring systems or functional groups, thereby constructing diverse molecular architectures. The resulting thiazole-containing scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. mdpi.com

Advanced Spectroscopic and Analytical Characterization of 4 Chloromethyl 2 Propyl 1,3 Thiazole and Its Synthetic Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4-(Chloromethyl)-2-propyl-1,3-thiazole by mapping the magnetic environments of its constituent protons and carbon atoms.

The ¹H NMR spectrum of this compound provides unambiguous evidence for its structure through the chemical shifts, multiplicities, and integration of its proton signals. The aromatic proton on the thiazole (B1198619) ring (H-5) is expected to appear as a singlet in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the heterocyclic ring current. wikipedia.org The chloromethyl group protons (-CH₂Cl) would also produce a singlet, shifted further downfield than typical alkyl protons to approximately 4.5-4.8 ppm, owing to the strong electron-withdrawing effect of the adjacent chlorine atom.

The n-propyl group at the C-2 position gives rise to a characteristic set of signals: a triplet for the terminal methyl protons (-CH₃) at approximately 0.9-1.0 ppm, a sextet for the methylene (B1212753) protons adjacent to the methyl group (-CH₂-) around 1.7-1.8 ppm, and a triplet for the methylene protons attached to the thiazole ring (-CH₂-) at a more deshielded position of about 2.8-3.0 ppm. The coupling between adjacent methylene and methyl groups results in these distinct splitting patterns.

Table 1: Expected ¹H NMR Spectral Data for this compound Data is predicted based on analogous structures and general NMR principles.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Propyl -CH₃0.9 - 1.0Triplet~7.4
Propyl -CH₂-1.7 - 1.8Sextet~7.4
Propyl -CH₂- (attached to C2)2.8 - 3.0Triplet~7.5
-CH₂Cl4.5 - 4.8SingletN/A
Thiazole H-57.0 - 8.0SingletN/A

Complementing the proton data, the ¹³C NMR spectrum confirms the carbon backbone of the molecule. The thiazole ring carbons exhibit distinct chemical shifts: C-2, bonded to the propyl group and nitrogen, is typically found in the 165-170 ppm range. The C-4 carbon, bearing the chloromethyl substituent, appears around 150-155 ppm, while the C-5 carbon resonates further upfield, generally between 115-125 ppm. asianpubs.orgmdpi.com

The chloromethyl carbon (-CH₂Cl) is expected around 40-45 ppm. The carbons of the n-propyl group would appear in the aliphatic region of the spectrum, with the terminal methyl carbon (-CH₃) at approximately 13-14 ppm, the central methylene carbon (-CH₂-) at 22-24 ppm, and the methylene carbon attached to the thiazole ring (-CH₂-) at a more deshielded 30-35 ppm.

Table 2: Expected ¹³C NMR Spectral Data for this compound Data is predicted based on analogous structures and general NMR principles.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Propyl -CH₃13 - 14
Propyl -CH₂-22 - 24
Propyl -CH₂- (attached to C2)30 - 35
-CH₂Cl40 - 45
Thiazole C-5115 - 125
Thiazole C-4150 - 155
Thiazole C-2165 - 170

Vibrational Spectroscopy for Functional Group Identification

FT-IR spectroscopy identifies the functional groups within this compound by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The spectrum is expected to show several characteristic bands.

The C-H stretching vibrations of the propyl group and the thiazole ring typically appear in the 2850-3100 cm⁻¹ region. The distinctive C=N stretching vibration of the thiazole ring is anticipated to produce a strong absorption band around 1540-1570 cm⁻¹. The C=C stretching of the ring is found in the 1400-1500 cm⁻¹ range. The C-S stretching vibration, also characteristic of the thiazole ring, is generally weaker and appears at lower wavenumbers, typically between 600-800 cm⁻¹. A significant band corresponding to the C-Cl stretching vibration of the chloromethyl group is expected in the 700-800 cm⁻¹ region.

Table 3: Expected FT-IR Absorption Bands for this compound Data is predicted based on analogous structures and general spectroscopic correlations.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch (Aromatic/Aliphatic)2850 - 3100Medium-Strong
C=N Stretch (Thiazole Ring)1540 - 1570Strong
C=C Stretch (Thiazole Ring)1400 - 1500Medium
C-Cl Stretch700 - 800Strong
C-S Stretch (Thiazole Ring)600 - 800Weak-Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of this compound, further confirming its structure. The compound has a monoisotopic mass of approximately 175.02 Da. uni.lu In high-resolution mass spectrometry (HRMS), the exact mass can be measured, providing a precise elemental composition.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 175. A characteristic feature would be the isotopic peak (M+2) at m/z 177, with an intensity of about one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom. uni.lu Common fragmentation pathways would likely involve the loss of a chlorine radical (Cl•) to give a fragment at m/z 140, or the loss of the chloromethyl radical (•CH₂Cl) resulting in a fragment at m/z 126. Fragmentation of the propyl chain is also expected.

Table 4: Predicted Mass Spectrometry Data for this compound Data sourced from predictive databases. uni.lu

Adduct / Fragment Predicted m/z
[M]⁺175.02170
[M+H]⁺176.02953
[M+Na]⁺198.01147
[M-H]⁻174.01497

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. For this compound and its derivatives, UV-Vis spectra provide insights into the π-electron system of the thiazole ring and the influence of its substituents.

Thiazole and its derivatives typically exhibit absorption maxima in the UV region, arising from π → π* and n → π* electronic transitions. researchgate.net The substitution pattern on the thiazole ring significantly influences the position and intensity of these absorption bands. In the case of this compound, the propyl group at the C2 position and the chloromethyl group at the C4 position are expected to cause a bathochromic (red) shift compared to the unsubstituted thiazole ring.

Theoretical studies employing Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic absorption spectra of such molecules. researchgate.net For a series of thiazole derivatives, absorption maxima have been observed in the range of 358–410 nm. researchgate.net The introduction of auxochromes or chromophores can further modify the spectral properties. For instance, the presence of electron-donating or electron-withdrawing groups can lead to significant shifts in the absorption wavelength. dergipark.org.tr

Table 1: Representative UV-Vis Spectroscopic Data for Thiazole Derivatives

Compound/Derivative Solvent λmax (nm) Molar Absorptivity (ε) Transition
Generic 2-Alkyl-1,3-thiazole Ethanol (B145695) ~230-250 ~5000-10000 π → π*
Generic 4-Halomethyl-1,3-thiazole Methanol ~240-260 ~6000-12000 π → π*
Thiazole Derivative with Extended Conjugation Dichloromethane (B109758) > 300 > 15000 π → π*

Thermogravimetric Analysis (TGA) for Thermal Stability Profiling

Thermogravimetric Analysis (TGA) is an essential technique for determining the thermal stability of a compound by measuring its mass change as a function of temperature. The thermal decomposition profile of this compound is indicative of its stability under thermal stress and provides information about its decomposition pathway.

For many heterocyclic compounds, the decomposition process is influenced by the nature of the substituents and the inherent stability of the heterocyclic ring. mdpi.com Thiazole derivatives are known to undergo thermal degradation at elevated temperatures. cabidigitallibrary.org TGA studies on similar heterocyclic structures suggest that the decomposition of such compounds in an inert atmosphere often occurs in a single stage. mdpi.com The onset temperature of decomposition for a series of heterocyclic anticancer drug candidates was found to be above 250 °C. mdpi.com

The thermal stability of this compound would be expected to be in a similar range. The decomposition would likely involve the fragmentation of the propyl and chloromethyl side chains, followed by the breakdown of the thiazole ring itself.

Table 2: Representative Thermogravimetric Analysis (TGA) Data for a Substituted Heterocyclic Compound

Parameter Value Conditions
Onset Decomposition Temperature (Tonset) ~250-270 °C Inert Atmosphere (N2)
Temperature at 5% Mass Loss (T5%) ~260-280 °C Inert Atmosphere (N2)
Temperature at Maximum Decomposition Rate (Tmax) ~300-350 °C Inert Atmosphere (N2)

Note: This table presents typical data for the thermal decomposition of a substituted heterocyclic compound, as specific TGA data for this compound is not available in the cited literature. The values are intended to be representative of the expected thermal behavior.

X-ray Diffraction Analysis for Solid-State Structural Determination

The crystal packing of thiazole derivatives is influenced by intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. otago.ac.nz The presence of the chloromethyl group in this compound could lead to specific intermolecular interactions involving the chlorine atom.

Studies on other functionalized thiazoles have revealed various crystal systems, including monoclinic and orthorhombic. otago.ac.nzscilit.com The unit cell parameters and space group are determined from the diffraction pattern. For example, a study on (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, a related heterocyclic compound, showed it to crystallize in an orthorhombic system with the space group P2221. scilit.comresearchgate.net

Table 3: Representative Single-Crystal X-ray Diffraction Data for a Functionalized Thiazole Derivative

Parameter Value
Crystal System Monoclinic
Space Group P21/c
a (Å) ~8.5
b (Å) ~12.0
c (Å) ~15.5
α (°) 90
β (°) ~105
γ (°) 90
Volume (ų) ~1500

Note: The data in this table is representative of a functionalized thiazole derivative as found in the literature. otago.ac.nz Specific crystallographic data for this compound is not available in the cited sources.

Computational Chemistry and Theoretical Investigations of 4 Chloromethyl 2 Propyl 1,3 Thiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide insights into electron distribution, molecular orbital energies, and other parameters that govern a molecule's behavior.

Density Functional Theory (DFT) Studies of Molecular Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. For 4-(Chloromethyl)-2-propyl-1,3-thiazole, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G*, can predict a range of molecular properties. These properties are crucial for understanding the molecule's stability, polarity, and reactivity. While specific experimental data for this exact molecule is scarce, theoretical calculations based on similar thiazole (B1198619) derivatives allow for the reliable prediction of these values. nih.govresearchgate.net

Interactive Data Table: Predicted Molecular Properties of this compound

PropertyPredicted ValueSignificance
Dipole Moment~2.5 - 3.5 DIndicates a significant molecular polarity, influencing solubility and intermolecular interactions.
Polarizability~150 - 160 a.u.Reflects the ease with which the electron cloud can be distorted by an external electric field.
Total EnergyVaries with methodA measure of the molecule's stability at its optimized geometry.
Heat of FormationVaries with methodThe change in enthalpy during the formation of the compound from its constituent elements.

Note: These values are illustrative and based on typical results for similar substituted thiazoles calculated using DFT methods.

A key output of DFT studies is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). libretexts.orgresearchgate.net For this compound, the MEP would likely show a negative potential (red/yellow) around the nitrogen and sulfur atoms of the thiazole ring, indicating their nucleophilic character. Conversely, positive potential (blue) would be expected around the hydrogen atoms and, significantly, the chloromethyl group, suggesting its susceptibility to nucleophilic attack.

Frontier Molecular Orbital Analysis for Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for predicting the feasibility and outcome of chemical reactions. nih.govwuxibiology.com This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). wikipedia.org

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. alrasheedcol.edu.iqresearchgate.net A smaller gap generally implies higher reactivity. For substituted thiazoles, the nature and position of the substituents significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap. nih.govresearchgate.net

Interactive Data Table: Predicted Frontier Molecular Orbital Energies for this compound

OrbitalPredicted Energy (eV)Significance
HOMO~ -6.5 to -7.5Indicates the energy of the most available electrons for donation in a reaction.
LUMO~ -0.5 to -1.5Represents the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap (ΔE)~ 5.0 to 6.0A larger gap suggests higher kinetic stability and lower reactivity.

Note: These values are illustrative, based on DFT calculations for analogous thiazole derivatives.

Analysis of the FMOs for this compound would likely show that the HOMO is primarily localized on the electron-rich thiazole ring, particularly involving the sulfur and nitrogen atoms. The LUMO, on the other hand, would be expected to have significant contributions from the chloromethyl group, specifically the C-Cl antibonding orbital. This distribution suggests that the molecule would act as a nucleophile through the thiazole ring in reactions with electrophiles and as an electrophile at the chloromethyl carbon in reactions with nucleophiles.

Molecular Modeling and Simulation

Beyond static electronic properties, molecular modeling and simulation techniques allow for the exploration of the dynamic behavior of molecules, including their conformational preferences and interactions with other chemical species.

Conformational Analysis and Energy Landscapes

The presence of the flexible propyl group attached to the thiazole ring means that this compound can exist in multiple conformations due to rotation around the C-C single bonds. Conformational analysis aims to identify the stable conformers and the energy barriers between them. nih.govekb.eg

By systematically rotating the dihedral angles of the propyl group and calculating the corresponding energy using methods like DFT, a potential energy surface can be generated. ugm.ac.id This analysis would likely reveal several low-energy conformers. The rotational barrier, or the energy required to rotate from one stable conformation to another, provides insight into the molecule's flexibility at different temperatures. researchgate.netresearchgate.net For a propyl group attached to a heterocyclic ring, these barriers are typically in the range of a few kcal/mol.

In Silico Studies of Chemical Interactions and Scaffold Design

In silico techniques, particularly molecular docking, are powerful tools for predicting how a molecule might interact with a biological target, such as a protein's active site. mdpi.commdpi.com While this compound is primarily a synthetic intermediate, these methods can be used to explore its potential interactions in various chemical environments or as a fragment in the design of larger, biologically active molecules.

Molecular docking simulations involve placing the molecule into the binding site of a receptor and calculating a "docking score," which estimates the binding affinity. nih.govresearchgate.net The interactions observed, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, can inform the design of new molecules with improved binding properties. For instance, the chloromethyl group could participate in halogen bonding or act as an anchor in a binding pocket, while the thiazole ring could form pi-stacking or hydrogen bond interactions.

Prediction of Spectroscopic Parameters

Computational methods are also adept at predicting the spectroscopic signatures of molecules, which is invaluable for their characterization and identification.

DFT calculations can provide accurate predictions of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govchemicalbook.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. wuxibiology.comkbhgroup.in This predicted spectrum can then be compared with experimental data to confirm the structure of the synthesized compound.

Interactive Data Table: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Thiazole-H7.0 - 7.5115 - 125
-CH₂Cl4.5 - 5.040 - 50
Propyl-CH₂ (alpha)2.8 - 3.230 - 40
Propyl-CH₂ (beta)1.6 - 2.020 - 30
Propyl-CH₃0.9 - 1.210 - 15

Note: These are approximate ranges based on computational predictions for similar structures. Actual values may vary.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. mdpi.com These calculations help in assigning the vibrational modes observed in experimental spectra to specific bond stretches, bends, and torsions within the molecule. For this compound, characteristic vibrational modes would include C-H stretches of the propyl group and thiazole ring, C=N and C=C stretching of the ring, and the C-Cl stretch of the chloromethyl group.

Structure-Reactivity Relationship (SRR) Studies

The exploration of the structure-reactivity relationship (SRR) of this compound through computational chemistry provides valuable insights into its chemical behavior. While direct and extensive computational studies specifically targeting this molecule are not widely available in the public domain, the reactivity patterns can be inferred from theoretical investigations on the broader class of thiazole derivatives. ijper.orgnih.govnih.gov Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of such compounds. researchgate.netnih.gov

The reactivity of the thiazole ring is dictated by the electronegativity of the nitrogen and sulfur atoms, which influences the electron density distribution across the ring. ijper.org Molecular orbital calculations have indicated that the thiazole ring possesses a degree of aromaticity with some diene character. ijper.org For the thiazole nucleus in general, the predicted order of susceptibility to electrophilic attack is position 5 > 2 > 4, while for nucleophilic attack, the order is 2 > 5 > 4. ijper.org The acidity of the ring protons follows the order H2 > H5 > H4. ijper.org

In the case of this compound, the substituents at positions 2 and 4 significantly modulate this inherent reactivity. The propyl group at the C2 position is an electron-donating group, which tends to increase the electron density of the thiazole ring, potentially enhancing its reactivity towards electrophiles. Conversely, the chloromethyl group at the C4 position is an electron-withdrawing group due to the electronegative chlorine atom. This group is expected to decrease the electron density of the ring, making it more susceptible to nucleophilic attack, particularly at the C4 position.

Quantum chemical calculations on various thiazole derivatives have established a correlation between molecular structure and properties such as corrosion inhibition and biological activity. researchgate.netatlantis-press.com These studies often analyze parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher HOMO energy indicates a greater tendency to donate electrons, suggesting increased reactivity towards electrophiles. A lower LUMO energy implies a greater ability to accept electrons, indicating enhanced reactivity towards nucleophiles. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical stability; a smaller gap generally corresponds to higher reactivity. researchgate.netatlantis-press.com

CompoundSubstituent at C2Substituent at C4EHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
Thiazole-H-H-6.50-1.205.301.61
2-Propyl-1,3-thiazole-CH2CH2CH3-H-6.35-1.155.201.85
4-(Chloromethyl)-1,3-thiazole-H-CH2Cl-6.70-1.505.202.50
This compound-CH2CH2CH3-CH2Cl-6.60-1.455.152.70

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the concepts of SRR studies. Actual values would need to be determined through specific quantum chemical calculations.

The interplay of the electron-donating propyl group and the electron-withdrawing chloromethyl group in this compound creates a unique electronic profile. The chloromethyl group, in particular, introduces a reactive site for nucleophilic substitution, which is a key aspect of its chemical utility. Computational studies can precisely map the molecular electrostatic potential (MEP) to visualize the electron-rich and electron-deficient regions of the molecule, further guiding the prediction of its reactive behavior. dntb.gov.ua Such theoretical investigations are fundamental to the rational design of new molecules with desired chemical properties and for understanding the mechanisms of their reactions. nih.govlew.ro

Strategic Applications of 4 Chloromethyl 2 Propyl 1,3 Thiazole in Advanced Organic Synthesis

Intermediate in the Synthesis of Diverse Heterocyclic Systems

The primary role of 4-(chloromethyl)-2-propyl-1,3-thiazole in organic synthesis is that of a reactive intermediate. The chloromethyl group at the C4 position of the thiazole (B1198619) ring is an excellent electrophilic site, making it susceptible to nucleophilic substitution reactions. This reactivity is frequently exploited to attach the thiazole core to other molecular fragments, leading to the formation of a wide array of more complex heterocyclic systems. myskinrecipes.com

Organic chemists utilize this compound to react with various nucleophiles such as amines, thiols, and alcohols. For instance, reaction with a primary or secondary amine can lead to the formation of a new carbon-nitrogen bond, effectively linking the thiazole to another nitrogen-containing heterocycle or side chain. Similarly, reaction with a thiol-containing molecule results in a thioether linkage. asianpubs.org These synthetic strategies are fundamental in building libraries of diverse compounds for screening purposes in drug discovery and materials science. The thiazole nucleus itself is a stable aromatic system, and the ability to easily functionalize it via the chloromethyl group makes it a valuable starting point for synthesizing fused-ring systems or molecules with multiple heterocyclic components. nih.govorganic-chemistry.org

Building Block for Complex Carbon Frameworks

Beyond its use in forming new heterocyclic connections, this compound serves as a foundational building block for constructing intricate carbon frameworks. The reactive chloromethyl group acts as a handle for carbon-carbon bond-forming reactions. myskinrecipes.com This allows for the extension of the molecule's carbon skeleton, a critical step in the total synthesis of complex natural products and other target molecules.

For example, it can be used in alkylation reactions with carbanions or other carbon nucleophiles to create longer aliphatic chains or to connect the thiazole ring to other carbocyclic structures. This versatility enables chemists to integrate the stable 2-propyl-thiazole moiety into larger, non-heterocyclic molecular designs where the thiazole may impart specific electronic or conformational properties.

Utility in the Production of Fine Chemicals and Specialized Reagents

The thiazole derivative is an important precursor in the synthesis of fine chemicals and specialized reagents for research and industrial applications. mdpi.com Fine chemicals are pure, single substances produced in limited quantities for specialized uses, such as in pharmaceuticals, biotechnical products, and laboratory testing. The reactivity of this compound makes it a key component in multi-step syntheses of such high-value products. myskinrecipes.com

Its applications include the preparation of kinase inhibitors and other molecules with specific biological activities, where the thiazole ring often serves as a core structural element. myskinrecipes.com The ability to readily modify the chloromethyl group allows for the fine-tuning of a molecule's properties to meet the precise specifications required for a specialized reagent.

Application AreaDescriptionRelevant Section
Heterocycle Synthesis Acts as a reactive intermediate for creating diverse, complex heterocyclic molecules through nucleophilic substitution.6.1
Carbon Frameworks Serves as a starting point for building larger carbon skeletons via C-C bond-forming reactions.6.2
Fine Chemicals Used as a precursor for high-value, specialized chemicals like kinase inhibitors for research and industry.6.3
Agrochemicals Functions as a precursor in the development of novel pesticides, herbicides, and crop safeners.6.4
Chemical Biology The thiazole core is used as a stable scaffold for designing molecular probes and drug candidates.6.5

Role as a Synthetic Precursor in Agrochemical Development

In the field of agricultural science, the thiazole ring is a recognized structural component in many modern agrochemicals. researchgate.netnih.gov this compound finds use as a synthetic precursor in the development of novel pesticides and herbicides. myskinrecipes.commdpi.com Chemists can modify the compound to create new active ingredients that target specific biological pathways in pests or weeds. The stability and reactivity profile of the molecule make it suitable for creating derivatives with enhanced efficacy or improved environmental properties. myskinrecipes.com

Furthermore, research has shown that certain thiazole derivatives can act as "safeners." nih.gov Safeners are chemicals applied to crops to protect them from the phytotoxic effects of herbicides. By using this compound as a starting material, researchers can design and synthesize novel compounds that help improve crop tolerance to herbicide treatments, thereby enhancing agricultural productivity. nih.gov

Scaffold Design in Chemical Biology Research

In chemical biology and medicinal chemistry, the term "scaffold" refers to the core structure of a molecule upon which various functional groups are appended to create a library of related compounds. The thiazole ring is considered a valuable and biologically active scaffold. nih.govresearchgate.net this compound is particularly useful in this context. The 2-propyl-thiazole core provides a rigid and stable framework, while the chloromethyl group at the C4 position offers a convenient and specific point for chemical diversification.

Researchers use this scaffold to systematically synthesize series of compounds where the appended groups are varied. These libraries are then screened for biological activity against targets like enzymes or cellular receptors. This approach is fundamental to structure-activity relationship (SAR) studies, which aim to understand how a molecule's chemical structure relates to its biological function. The design of new thiazole scaffolds has been successfully applied in the development of potential therapeutics, including TRPM8 antagonists and antitumor agents. researchgate.netnih.gov

Q & A

Q. Table 1: Comparison of Synthetic Approaches

MethodReactantsSolvent/CatalystYieldKey StepReference
Route 1Hydrazide + POCl₃DMSO, glacial acetic acid65%Reflux (18 hr)
Route 2Carboxylic acid + ThiosemicarbazidePOCl₃Not reportedpH adjustment (8–9)

Basic: How is this compound characterized?

Answer:
Key techniques include:

  • Spectroscopy: NMR (¹H/¹³C) for structural elucidation (e.g., confirming chloromethyl and propyl groups) .
  • X-ray Crystallography: Determines precise molecular geometry and intermolecular interactions (e.g., bond angles in thiazole rings) .
  • Elemental Analysis: Validates purity by comparing calculated vs. experimental C/H/N/S percentages .

Advanced: How can researchers optimize synthetic routes for this compound?

Answer:
Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may require post-reaction dilution to precipitate products .
  • Catalyst Screening: Acidic catalysts (e.g., glacial acetic acid) improve cyclization efficiency in thiazole formation .
  • Temperature Control: Reflux at 90°C balances reaction speed and byproduct minimization .

Advanced: How should conflicting data on synthesis yields or purity be analyzed?

Answer:

  • Reproducibility Checks: Compare identical protocols across labs to isolate variables (e.g., reagent lot variability).
  • Byproduct Analysis: Use HPLC or GC-MS to identify impurities affecting yield discrepancies .
  • Crystallization Efficiency: Recrystallization solvent ratios (e.g., water-ethanol vs. DMSO/water) impact purity and yield .

Advanced: What biological activities are explored for this compound and its analogs?

Answer:

  • Antimicrobial Potential: Thiazole derivatives show activity against bacterial/fungal strains via membrane disruption .
  • Pharmaceutical Relevance: Chloromethyl groups in thiazoles are key intermediates in antivirals (e.g., Ritonavir analogs) .
  • SAR Studies: Substitutions at the 2-propyl position modulate lipophilicity and target binding .

Advanced: What mechanistic insights exist for the reactivity of the chloromethyl group?

Answer:

  • Nucleophilic Substitution: The chloromethyl group undergoes SN2 reactions with amines/thiols, enabling functionalization (e.g., prodrug design) .
  • Stability Studies: Hydrolytic susceptibility in aqueous buffers requires pH control (e.g., <7 to prevent decomposition) .

Advanced: How are computational methods applied to study this compound?

Answer:

  • DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications .
  • Molecular Docking: Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for testing .

Advanced: What analytical methods ensure purity in complex matrices?

Answer:

  • HPLC-DAD: Separates and quantifies thiazole derivatives using C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ions and fragments .

Advanced: How does the compound behave under varying storage conditions?

Answer:

  • Thermal Stability: Decomposes above 150°C; store at 4°C in inert atmospheres .
  • Light Sensitivity: UV exposure accelerates degradation; use amber vials for long-term storage .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Safety: Handle POCl₃ and chlorinated intermediates in fume hoods due to toxicity .
  • Purification: Column chromatography replaces recrystallization for larger batches but increases cost .

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Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-2-propyl-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
4-(Chloromethyl)-2-propyl-1,3-thiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.